molecular formula C17H18BrN3O3S B2551201 Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate CAS No. 872869-01-7

Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B2551201
CAS No.: 872869-01-7
M. Wt: 424.31
InChI Key: UVBVLAAKZAXUFS-UHFFFAOYSA-N
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Description

Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, BMB.

Mechanism of Action

BMB exerts its biological effects by inhibiting the activity of target enzymes. It binds to the active site of these enzymes and prevents their normal function. This leads to a disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
BMB has been shown to have several biochemical and physiological effects, including the inhibition of protease and kinase activity, induction of apoptosis, and modulation of cellular signaling pathways. It has also been shown to exhibit anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using BMB in lab experiments is its potency and specificity towards target enzymes. This allows for precise manipulation of cellular processes and a better understanding of disease mechanisms. However, one limitation is its potential toxicity, which must be carefully monitored in experimental settings.

Future Directions

There are several future directions for research on BMB. One area of interest is the development of more potent and selective inhibitors based on the structure of BMB. Another area of interest is the investigation of its potential use in combination with other anti-cancer agents to enhance efficacy. Additionally, the exploration of its potential use in other disease processes, such as inflammation and neurodegeneration, is an area of active research.
In conclusion, BMB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against several enzymes, including proteases and kinases, make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of BMB involves several steps, including the reaction of 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with butylamine, followed by the addition of 4-aminobenzoic acid and subsequent purification steps. The final product is obtained as a white solid.

Scientific Research Applications

BMB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including proteases and kinases, which are involved in various disease processes. BMB has also been investigated for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

Properties

IUPAC Name

butyl 4-[(5-bromo-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3S/c1-3-4-9-24-16(23)11-5-7-12(8-6-11)20-15(22)14-13(18)10-19-17(21-14)25-2/h5-8,10H,3-4,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBVLAAKZAXUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Br)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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